4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide
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Overview
Description
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is a small molecule belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. The molecular formula of this compound is C12H11FN4O2, and it has a molecular weight of 262.2397 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with hydrazine hydrate to form the pyrazolidine ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). This interaction can inhibit the activity of CDK2, leading to effects on cell cycle regulation and potentially exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(4-chlorophenyl)pyrazolidine-3-carboxamide
- 4-acetamido-N-(4-bromophenyl)pyrazolidine-3-carboxamide
- 4-acetamido-N-(4-methylphenyl)pyrazolidine-3-carboxamide
Uniqueness
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide is unique due to the presence of the fluorine atom in the aromatic ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents .
Properties
Molecular Formula |
C12H15FN4O2 |
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Molecular Weight |
266.27 g/mol |
IUPAC Name |
4-acetamido-N-(4-fluorophenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN4O2/c1-7(18)15-10-6-14-17-11(10)12(19)16-9-4-2-8(13)3-5-9/h2-5,10-11,14,17H,6H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
RJUXRRDHHFFHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CNNC1C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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